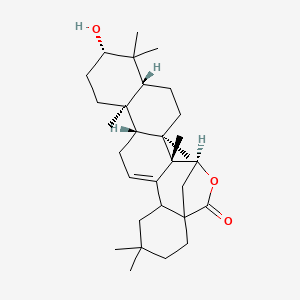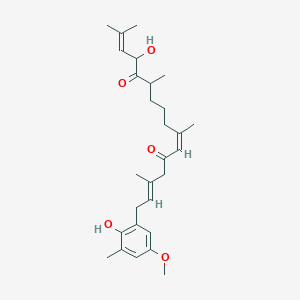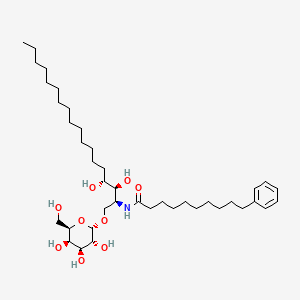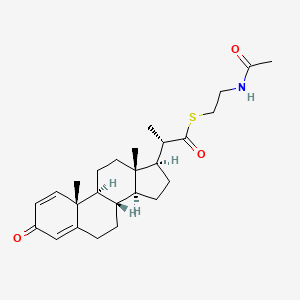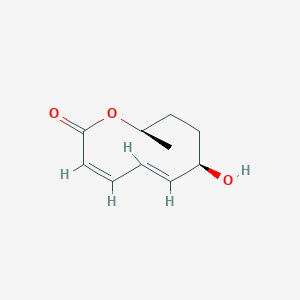
Stagonolide E
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Stagonolide E is a natural product found in Cirsium arvense and Stagonospora cirsii with data available.
Wissenschaftliche Forschungsanwendungen
Synthesis of Stagonolide E
- The first total synthesis of Stagonolide E, utilizing key reactions like Jacobsen's kinetic resolution and Sharpless epoxidation, was described, indicating a method to create this compound from basic starting materials (Sabitha et al., 2010).
- An efficient and highly stereoselective synthesis method for Stagonolide E, starting from hexane-1,6-diol, was developed. This method employed several key steps like MacMillan α-hydroxylation and Horner Wadsworth Emmons olefination (Rajaram et al., 2015).
Phytotoxic Properties
- Stagonolide E belongs to a group of compounds known as nonenolides, produced by the fungus Stagonospora cirsii. These compounds, including Stagonolide E, have been studied for their phytotoxic properties, which could have applications in bioherbicide development (Evidente et al., 2008).
- A study on structure-activity relationships of phytotoxic natural 10-membered lactones, including Stagonolide E, revealed insights into the structural features affecting their biological activity. This research aids in understanding the potential use of these compounds in natural product-derived pesticides (Dalinova et al., 2021).
Biological Evaluation
- The biological activities of Stagonolide E and its analogs were evaluated, highlighting their potential in various applications like antimicrobial and cytotoxic properties. This research indicates the broader scope of application for Stagonolide E beyond its phytotoxic effects (Perepogu et al., 2009).
Eigenschaften
Produktname |
Stagonolide E |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(2R,5R,6E,8Z)-5-hydroxy-2-methyl-2,3,4,5-tetrahydrooxecin-10-one |
InChI |
InChI=1S/C10H14O3/c1-8-6-7-9(11)4-2-3-5-10(12)13-8/h2-5,8-9,11H,6-7H2,1H3/b4-2+,5-3-/t8-,9+/m1/s1 |
InChI-Schlüssel |
SEURXENDYJJSDO-DKWSLFAKSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](/C=C/C=C\C(=O)O1)O |
SMILES |
CC1CCC(C=CC=CC(=O)O1)O |
Kanonische SMILES |
CC1CCC(C=CC=CC(=O)O1)O |
Synonyme |
stagonolide E |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



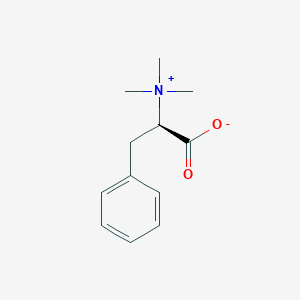
![4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid](/img/structure/B1263493.png)
![5-[(2-Methyl-5-nitroanilino)methyl]-2-(methylthio)-4-pyrimidinamine](/img/structure/B1263494.png)
![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)
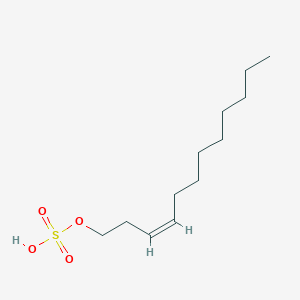

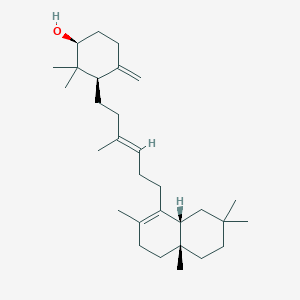
![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)
